![molecular formula C14H13NO4S B2948746 Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 778602-61-2](/img/structure/B2948746.png)
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiophene derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation. In addition, it also inhibits the NF-κB pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, it also inhibits the production of inflammatory cytokines, which reduces inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and the purity of the compound can be difficult to achieve.
Direcciones Futuras
There are several future directions for the research on Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate. One direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory disorders and bacterial infections. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Finally, the synthesis of new derivatives of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate could lead to the discovery of more potent and selective anti-cancer agents.
Conclusion:
In conclusion, Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of various signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. It also has anti-inflammatory and anti-bacterial properties. The compound has several advantages for lab experiments, but there are also some limitations. Future research on Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with benzyl chloroformate and then with ammonia. The final product is obtained by treating the intermediate with methanol. The yield of the reaction is around 60-70%, and the purity of the compound can be achieved by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound works by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has also been studied for its anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUCFUYBFAIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

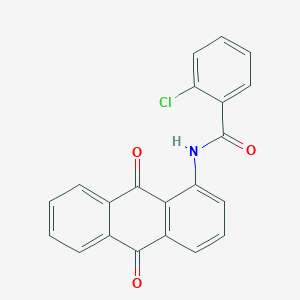
![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)
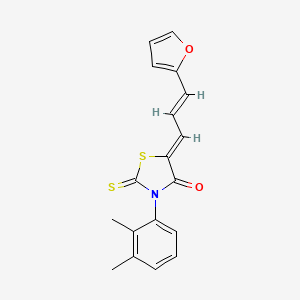
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)
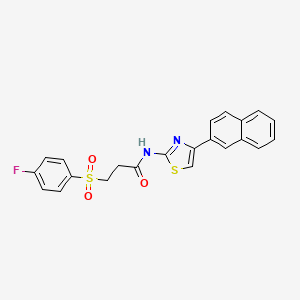
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)
![N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2948674.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)
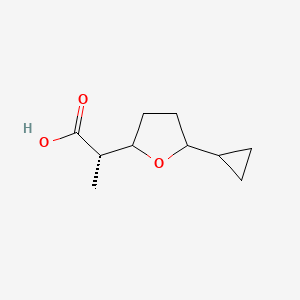
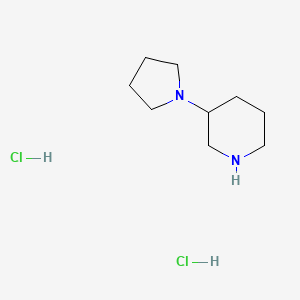
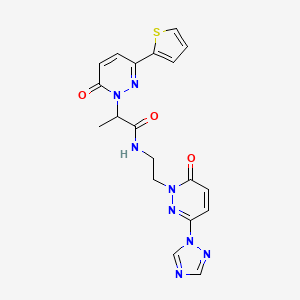
![1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2948685.png)